1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine
概要
説明
This compound, also known as 1-Methyl-5-((2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yl)oxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-2-amine, has a CAS Number of 927880-90-8 . It has a molecular weight of 518.42 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The InChI Code for this compound is 1S/C24H16F6N6O/c1-36-19-7-6-15 (10-17 (19)34-22 (36)33-14-4-2-13 (3-5-14)23 (25,26)27)37-16-8-9-31-18 (11-16)21-32-12-20 (35-21)24 (28,29)30/h2-12H,1H3, (H,32,35) (H,33,34) .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
This compound is solid in physical form . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20C .科学的研究の応用
Synthesis and Structural Analysis
- Novel Imidazo[1,2-a]pyrimidine Compounds Synthesis : This study discusses the synthesis of novel imidazo[1,2-a]pyrimidine compounds, showcasing the versatility of imidazole derivatives in chemical synthesis (Liu, 2013).
- Palladium-Catalyzed Carbonylative Synthesis : This research demonstrates a new approach to synthesizing functionalized benzimidazopyrimidinones, highlighting advanced techniques in organic synthesis (Mancuso et al., 2017).
- X-Ray Diffraction and DFT Studies : This paper presents the synthesis and analysis of benzimidazole-tethered oxazepine hybrids, providing insight into the structural aspects of similar compounds (Almansour et al., 2016).
Potential in Biological Applications
- New Benzimidazoles with Antitumor Effects : This study explores the synthesis of a series of anticancer compounds containing benzimidazole, highlighting the potential biomedical applications of such compounds (Abd El‐All et al., 2015).
- Synthesis of Nilotinib : This research describes the synthesis of the antitumor agent Nilotinib, indicating the relevance of imidazole derivatives in pharmaceutical synthesis (Cong-zhan, 2009).
Advanced Material Applications
- Pd(II) and Pt(II) Complexes with Benzimidazole : This study details the synthesis of Pd(II) and Pt(II) complexes with benzimidazole ligands, suggesting applications in materials science and potential anticancer properties (Ghani & Mansour, 2011).
Electronic and Optical Properties
- Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds : This research investigates the fluorescent properties of imidazo[1,2-a]pyridine derivatives, indicating their potential in developing novel fluorescent organic compounds (Tomoda et al., 1999).
Safety and Hazards
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
作用機序
Target of Action
RAF265 is a novel, orally bioavailable small molecule inhibitor that primarily targets B-Raf and VEGFR2 . B-Raf is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), which plays a significant role in blood vessel formation .
Mode of Action
RAF265 binds and inhibits Raf kinases, which may result in a reduction of tumor cell growth and proliferation, and tumor cell death . In addition, RAF265 inhibits VEGFR2, thereby disrupting tumor angiogenesis .
Biochemical Pathways
RAF265 significantly impacts the Ras/Raf/MAPK and VEGF pathways . The Ras/Raf/MAPK pathway plays a pivotal role in mediating survival and proliferation signals in tumor cells . The VEGF pathway has emerged as a truly validated target in human cancer, with small molecule and antibody therapeutics demonstrating efficacy in various types of cancer .
Result of Action
RAF265 significantly impairs the in vitro differentiation of peripheral blood mononuclear cells to osteoclasts induced by receptor activator of NF-kB ligand (RANKL) and M-CSF . RAF265 treatment leads to ERK inhibition and diminished expression of c-fos and NFATc1, which would likely account for inhibition of osteoclastogenesis . The reduced gene expression of aVb3 integrin, CCR1, cathepsin K, carbonic anhydrase II, matrix metalloproteinase 9, urokinase and tissue-type plasminogen activators, vacuolar H + -ATPase subunit (ATP6V1A) and Rab7 GTPase would probably mediate RAF265 hindered resorption .
Action Environment
The environment in which RAF265 operates can significantly influence its action, efficacy, and stability. For instance, in xenograft models that express wild-type Ras/wild-type Raf, the anti-tumor activity of RAF265 is through inhibition of angiogenesis (decreased vessel density) rather than inhibition of the Ras/Raf/MAPK pathway . This suggests that the genetic environment of the tumor cells can influence the mechanism of action of RAF265.
特性
IUPAC Name |
1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F6N6O/c1-36-19-7-6-15(10-17(19)34-22(36)33-14-4-2-13(3-5-14)23(25,26)27)37-16-8-9-31-18(11-16)21-32-12-20(35-21)24(28,29)30/h2-12H,1H3,(H,32,35)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABJJWZLRMPFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025871 | |
Record name | 1-Methyl-5-((2-(5-(trifluoromethyl)-1H-imidazol-2-yl)-4-pyridinyl)oxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CHIR-265 binds and inhibits Raf kinases, which may result in a reduction of tumor cell growth and proliferation, and tumor cell death. In addition, this agent inhibits vascular endothelial growth factor receptor type 2 (VEGFR-2), thereby disrupting tumor angiogenesis. Raf kinases are critical enzymes in the Ras/Raf/MEK/ERK signaling pathway and are frequently upregulated in neoplasms. | |
Record name | RAF-265 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05984 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
927880-90-8 | |
Record name | RAF 265 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927880908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAF-265 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05984 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Methyl-5-((2-(5-(trifluoromethyl)-1H-imidazol-2-yl)-4-pyridinyl)oxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAF-265 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O434L3768 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。